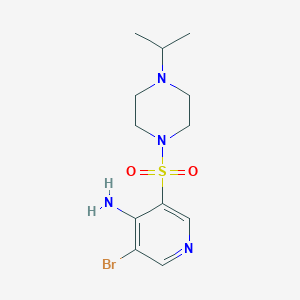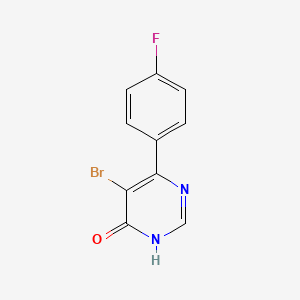
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4,6-tribromopyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-fluoroaniline is reacted with 2,4,6-tribromopyrimidine in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-fluorophenyl)pyrimidine: Similar structure but different substitution pattern.
6-Bromo-4-(4-fluorophenyl)pyrimidine: Another isomer with a different bromine position.
4-(4-Fluorophenyl)-2,6-dibromopyrimidine: Contains two bromine atoms and a fluorophenyl group.
Uniqueness
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other isomers may not be as effective.
Propriétés
Formule moléculaire |
C10H6BrFN2O |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-1-3-7(12)4-2-6/h1-5H,(H,13,14,15) |
Clé InChI |
CTTCXGBWIAIASW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)NC=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


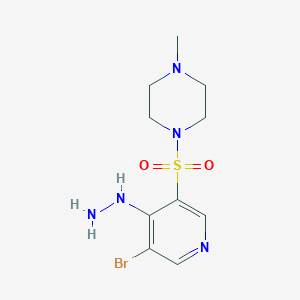


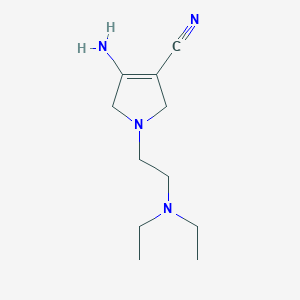
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
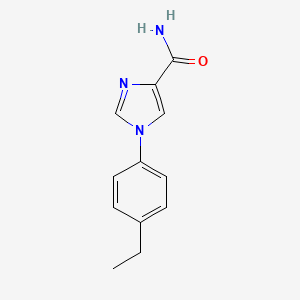
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)


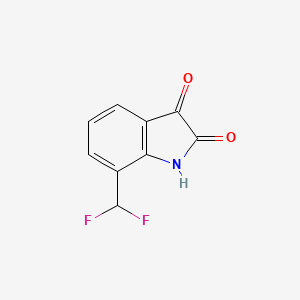
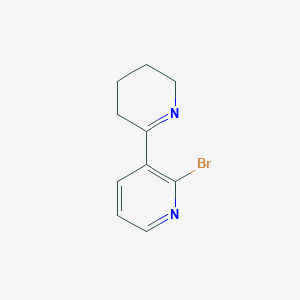
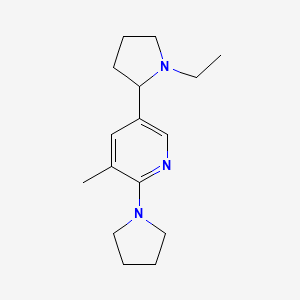
![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)
